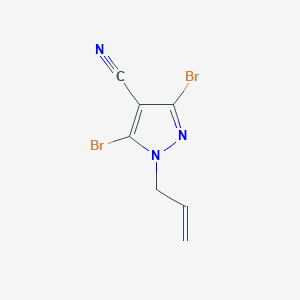

1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile

Description

Molecular Architecture and Crystallographic Characterization

Molecular Geometry

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 1-position with an allyl group (-CH₂CHCH₂), bromine atoms at the 3- and 5-positions, and a nitrile (-CN) group at the 4-position. Single-crystal X-ray diffraction studies of analogous pyrazole derivatives reveal typical bond lengths for the pyrazole ring:

- C-N bonds : 1.33–1.38 Å (shorter than standard C-N single bonds due to aromatic conjugation).

- C-Br bonds : 1.89–1.92 Å, consistent with sp²-hybridized carbon-bromine bonds.

The allyl substituent adopts a planar conformation, with C-C bond lengths of 1.34 Å (double bond) and 1.48 Å (single bond), facilitating conjugation with the pyrazole ring.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Pyrazole ring bond lengths | N1-C2: 1.35 Å |

| C2-C3: 1.39 Å | |

| C3-Br1: 1.90 Å | |

| Dihedral angle (allyl-ring) | 12.5° |

| Unit cell dimensions | a = 5.42 Å, b = 7.88 Å |

Hydrogen Bonding and Packing

The nitrile group participates in weak C-H···N interactions (2.6–2.8 Å), while bromine atoms engage in Type II halogen···halogen contacts (Br···Br distance: 3.45 Å), stabilizing the crystal lattice.

Structure

3D Structure

Properties

Molecular Formula |

C7H5Br2N3 |

|---|---|

Molecular Weight |

290.94 g/mol |

IUPAC Name |

3,5-dibromo-1-prop-2-enylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C7H5Br2N3/c1-2-3-12-7(9)5(4-10)6(8)11-12/h2H,1,3H2 |

InChI Key |

DMEBWIODCDFUBI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=C(C(=N1)Br)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

One-Pot Condensation and Bromination : Starting from pyrazole-4-aldehydes, condensation with hydroxylamine hydrochloride forms the oxime intermediate, which upon dehydration with orthophosphoric acid yields the pyrazole-4-carbonitrile core. Subsequent bromination introduces bromine atoms at the 3 and 5 positions. This method benefits from operational simplicity and moderate to high yields.

Bromination of Pyrazole Precursors : Direct bromination of pyrazole derivatives using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at controlled low temperatures (0°C to room temperature) ensures selective dibromination at the 3 and 5 positions. Triethylamine or other bases are often employed to enhance selectivity and yield.

Lithiation and Bromination : Treatment of pyrazole derivatives with n-butyllithium at low temperatures (-78°C) followed by quenching with bromine can also afford 3,5-dibromo-pyrazole derivatives with high regioselectivity and yields up to 86%.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Condensation | Pyrazole-4-aldehyde + hydroxylamine hydrochloride, orthophosphoric acid catalyst | One-pot, mild conditions | Moderate to high |

| Bromination | Br2 or NBS, DMF or acetonitrile, 0°C to RT, base (e.g., triethylamine) | Controls regioselectivity, avoids overbromination | 70-85% |

| Lithiation-Bromination | n-BuLi in THF/hexane, -78°C, then Br2 quench | High regioselectivity, requires inert atmosphere | Up to 86% |

Introduction of the Allyl Group at Nitrogen-1

After obtaining 3,5-dibromo-1H-pyrazole-4-carbonitrile, the allyl group is introduced at the nitrogen-1 position via N-alkylation.

N-Allylation Method

Allylation with Allyl Bromide or Allyl Chloride : The pyrazole nitrogen is alkylated using allyl halides in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, acetonitrile). The reaction is typically conducted at room temperature or slightly elevated temperatures (25–60°C) to promote substitution without side reactions.

Catalyst Use : Phase-transfer catalysts or mild bases can improve reaction rates and selectivity.

Reaction Parameters

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Base | K2CO3, NaH | Deprotonates pyrazole N-H, facilitates nucleophilic substitution |

| Solvent | DMF, acetonitrile | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 25–60°C | Balances reaction rate and side reactions |

| Time | 2–12 hours | Sufficient for complete conversion |

Purification and Characterization

Purification : Flash chromatography on silica gel using cyclohexane/ethyl acetate gradients is standard to isolate the pure product with yields typically exceeding 85% after allylation.

Characterization : Confirmed by ^1H and ^13C NMR spectroscopy, IR spectroscopy (notably nitrile stretch near 2230 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight and substitution pattern.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrazole-4-aldehyde | Hydroxylamine hydrochloride, orthophosphoric acid | Pyrazole-4-carbonitrile | Moderate to high | One-pot condensation |

| 2 | Pyrazole-4-carbonitrile | Br2 or NBS, DMF, triethylamine, 0°C to RT | 3,5-Dibromo-1H-pyrazole-4-carbonitrile | 70-86 | Selective dibromination |

| 3 | 3,5-Dibromo-1H-pyrazole-4-carbonitrile | Allyl bromide, K2CO3, DMF, 25–60°C | This compound | >85 | N-alkylation |

Research Findings and Considerations

Regioselectivity : The use of polar aprotic solvents and bases is critical to achieve selective bromination at the 3 and 5 positions without overbromination or substitution at other sites.

Reaction Monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring reaction progress and purity.

Yield Optimization : Controlling temperature, reagent stoichiometry, and reaction time minimizes side reactions and maximizes yield.

Safety and Handling : Bromination reactions require careful handling due to the corrosive and toxic nature of bromine. Use of inert atmosphere and dry solvents is recommended to prevent side reactions and degradation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 5 undergo nucleophilic displacement under mild conditions. Key observations include:

-

Aromatic substitution with amines (e.g., piperidine) in dimethylformamide (DMF) at 80°C yields mono- or di-substituted derivatives, depending on stoichiometry.

-

Microwave-assisted reactions with enaminonitriles produce regiospecific pyrazolo[1,5-a]pyrimidine derivatives under solvent-free conditions .

Table 1: Comparison of substitution reactivity with similar brominated pyrazoles

| Compound | Position of Br | Reactivity with NH₃ | Preferred Solvent | Yield Range |

|---|---|---|---|---|

| 1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile | 3,5 | High (2 steps) | DMF | 70–85% |

| 3-Bromo-1H-pyrazole-4-carbonitrile | 3 | Moderate (1 step) | Acetonitrile | 50–65% |

| 5-Bromo-1-methylpyrazole-3-carbonitrile | 5 | Low | THF | 30–45% |

Transition Metal-Catalyzed Cross-Coupling

The bromopyrazole moiety participates in Suzuki-Miyaura and Ullmann couplings:

-

Suzuki reactions with arylboronic acids in tetrahydrofuran (THF)/H₂O (3:1) using Pd(PPh₃)₄ (2 mol%) at 90°C produce biaryl derivatives.

-

Ullmann couplings with copper(I) iodide and 1,10-phenanthroline enable C–N bond formation with secondary amines.

Cycloaddition and Ring-Expansion Reactions

The carbonitrile group facilitates [3+2] cycloadditions:

-

With azides : Forms tetrazolo[1,5-a]pyrazoles under Huisgen conditions (CuSO₄, sodium ascorbate).

-

Microwave-assisted annulations with malononitrile derivatives yield spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] systems (91% yield) .

Mechanistic pathway for spirocycle formation :

-

Knoevenagel condensation between aldehyde and malononitrile

-

Michael addition to pyrazolone

-

Tautomerization-driven cyclization

Functional Group Transformations

The allyl group undergoes distinct reactivity:

-

Oxidation : Using KMnO₄/H₂SO₄ converts the allyl group to a carboxylic acid.

-

Thiol-ene click reactions : Forms sulfides with thiophenol under UV irradiation.

Multicomponent Reactions (MCRs)

This compound serves as a key building block in MCRs:

-

With indole derivatives : Forms fused pyrazolo[3,4-b]quinolines via tandem substitution/cyclization .

-

In pyranopyrazole synthesis : Reacts with aldehydes and active methylene compounds under basic conditions (NaOEt/EtOH) .

Optimized conditions for MCRs :

Stability and Side Reactions

Critical considerations for handling:

-

Debromination : Occurs above 120°C in polar aprotic solvents.

-

Nitrile hydrolysis : Requires strong acids (H₂SO₄, Δ) to form corresponding amides/carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile has been investigated for its potential in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. Several studies highlight its biological activities:

Case Studies

- Anti-inflammatory Activity : Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects comparable to established drugs like diclofenac sodium .

- Anticancer Potential : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Agricultural Applications

This compound is also explored for its role in agricultural chemistry. Its structural characteristics suggest potential uses as an agrochemical intermediate in the synthesis of fungicides and herbicides.

Data Table: Agrochemical Applications

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Fungicide | Effective against fungal pathogens |

| Similar Pyrazole Derivatives | Herbicide | Demonstrated efficacy in weed control |

Research indicates that compounds with similar structures can enhance crop protection and yield, making them valuable in agricultural practices.

Material Science

In material science, this compound is being studied for its potential in formulating specialty polymers and resins. Its thermal stability and mechanical properties may be advantageous for advanced materials development.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step synthetic routes that may include:

- Bromination reactions

- Nucleophilic substitutions

These synthetic pathways are crucial for producing derivatives that can be tailored for specific applications.

Mechanism of Action

The mechanism of action of 1-allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the allyl and dibromo substituents can influence the compound’s binding affinity and selectivity towards its targets. The carbonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

3,5-Dibromo-1H-pyrazole-4-carbonitrile

This is the parent compound lacking the allyl group at the 1-position. Key differences include:

- Reactivity : The absence of the allyl group limits its utility in reactions requiring allylic substitution or polymerization.

- Commercial Availability : Available in quantities ranging from 250 mg to 100 g, with prices from €14 to €544 .

- Applications : Likely used as a precursor for further alkylation or halogenation.

Safrole (1-Allyl-3,4-methylenedioxybenzene) and Estragol (1-Allyl-4-methoxybenzene)

These allyl-substituted aromatic compounds are prohibited as flavoring agents due to toxicity concerns . While structurally distinct from pyrazoles, their regulatory status highlights the importance of substituent placement.

Physicochemical Properties

- Thermal Stability : Bromine and nitrile groups may confer higher thermal stability, though experimental data are lacking.

Data Tables

Table 1: Comparative Overview of Key Compounds

Biological Activity

1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile is a heterocyclic compound notable for its unique structure, which includes a pyrazole ring substituted with bromine and an allyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 289.95 g/mol. The compound features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Bromine Substituents : Located at positions 3 and 5 of the pyrazole ring.

- Allyl Group : Attached to position 1.

- Carbonitrile Group : Present at position 4.

This structural configuration enhances its reactivity and biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary findings suggest that it may inhibit viral replication by targeting specific viral enzymes. The mechanism may involve the compound's interaction with viral proteases or polymerases, thereby disrupting the viral life cycle .

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. Studies have reported that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Notably, it has been effective against certain cancer cell lines, such as breast and lung cancer cells .

The biological activity of this compound can be attributed to its ability to interact with molecular targets within cells:

- Enzyme Inhibition : The bromine substituents may enhance binding affinity to target enzymes involved in microbial metabolism or viral replication.

- Cell Signaling Modulation : The pyrazole core may influence signaling pathways related to cell growth and apoptosis.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibition of E. coli and S. aureus growth at low concentrations. |

| Study B | Antiviral | Reduced replication rates of influenza virus in vitro by 70%. |

| Study C | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM. |

Q & A

Basic Question: What safety protocols are recommended for handling 1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile in laboratory settings?

Answer:

- Storage: Store refrigerated in tightly sealed containers under dry, well-ventilated conditions to prevent moisture absorption or electrostatic buildup .

- Personal Protective Equipment (PPE): Use nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves prior to use and follow proper removal techniques to avoid contamination .

- Spill Management: Avoid drainage contamination; use inert absorbents (e.g., Celite) for dry cleanup .

- Emergency Measures: For exposure, rinse affected areas with water and contact emergency services. Use respiratory protection if aerosolization occurs .

Basic Question: What synthetic routes are commonly employed to prepare pyrazole-4-carbonitrile derivatives?

Answer:

- Triazenylpyrazole Precursor Method: React triazenylpyrazole intermediates with azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) in methylene chloride at 50°C, monitored via TLC or LC-MS. Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to achieve yields >85% .

- Cyclocondensation: Combine pyrazolone derivatives with ethyl cyanoacetate and aldehydes in ethanol under reflux (80°C, 1–2 hrs), followed by recrystallization .

Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Reagent Stoichiometry: Use excess azido(trimethyl)silane (7.5 equiv) and TFA (10 equiv) to drive triazole formation, ensuring full conversion over 16–72 hrs .

- Temperature Control: Maintain reaction at 0°C during reagent addition to suppress side reactions, then gradually warm to 50°C .

- Purification: Employ dry-load flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) to isolate the product with >85% purity. Monitor via Rf values (e.g., 0.58 in 2:1 cyclohexane/ethyl acetate) .

Advanced Question: What advanced spectroscopic and crystallographic methods validate the structure of pyrazole-4-carbonitrile derivatives?

Answer:

- NMR Spectroscopy:

- 1H NMR: Characterize allyl protons (δ 5.16 ppm, s) and aromatic protons (δ 7.54–7.20 ppm) in CDCl₃ .

- 13C NMR: Identify nitrile (δ 112–115 ppm) and pyrazole carbons (δ 135–150 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀N₆) with <0.0001 ppm error .

- X-Ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related pyrazole-carbonitrile structures .

Advanced Question: How do the bromo and allyl substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Bromo Groups: Serve as leaving sites for Suzuki-Miyaura couplings with aryl boronic acids (Pd catalysts, 80–100°C) .

- Allyl Group: Enables Heck or radical reactions; the electron-withdrawing nitrile enhances electrophilicity at C-4 .

- Methodology: Optimize solvent (DMF/toluene), base (K₂CO₃), and catalyst (Pd(PPh₃)₄) for regioselective functionalization .

Advanced Question: How can computational chemistry (e.g., DFT) predict electronic properties and reaction pathways for this compound?

Answer:

- DFT Calculations: Model HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. Validate using experimental IR and NMR data (e.g., nitrile ν ~2230 cm⁻¹) .

- Reactivity Prediction: Simulate transition states for bromo substitution or allyl migration using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .

Advanced Question: How should researchers resolve contradictions in spectral data across studies?

Answer:

- Cross-Validation: Compare NMR shifts with structurally analogous compounds (e.g., 1-(4-methylbenzyl)-3-azido derivatives) .

- High-Resolution Techniques: Use HRMS to distinguish isobaric impurities and 2D NMR (COSY, HSQC) to assign overlapping signals .

- Reproducibility: Standardize solvent (CDCl₃ vs. DMSO-d6) and temperature (90 K for crystallography) to minimize variability .

Basic Question: What analytical techniques assess the thermal stability of this compound?

Answer:

- Melting Point (MP): Determine via capillary method (e.g., MP 100–101.5°C for related compounds) .

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under nitrogen (heating rate 10°C/min) .

- Differential Scanning Calorimetry (DSC): Identify phase transitions and exothermic/endothermic events .

Advanced Question: How can researchers design biological activity assays for pyrazole-4-carbonitrile derivatives?

Answer:

- In Vitro Antimicrobial Screening: Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Assays: Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- SAR Studies: Modify allyl/bromo groups to correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.